Myricanol
Overview
Description
Myricanol is a cyclic diarylheptanoid that can be isolated from the bark of Myrica rubra . It has been found to have various pharmacological activities, including decreasing tau stability, anti-virus, anti-oxidation, and anti-tumor .
Synthesis Analysis
The synthesis of Myricanol has been achieved through a new synthetic route that involves 9 steps and yields 4.9% overall. This process starts from commercially available 2,3-dimethoxyphenol and methyl 3-(4-benzyloxyphenyl)propanoate . In addition, feeding experiments of Myrica rubra young shoots with 4- [8,9-13C2]coumaric acid revealed that the cyclic diarylheptanoids, myricanol, and myricanone, were derived from two molecules of 4-coumaric acid .
Molecular Structure Analysis
The molecular structure of Myricanol has been analyzed using 13C Nuclear magnetic resonance. This analysis demonstrated that the C-8 and C-9 atoms of 4-coumaric acid are incorporated into C-8, C-9, C-11, and C-12 of the corresponding myricanol .
Physical And Chemical Properties Analysis
The physical and chemical properties of Myricanol have been analyzed and documented in various databases. For instance, PubChem provides information about its structure, chemical names, physical and chemical properties, classification, patents, literature, biological activities, safety/hazards/toxicity information, supplier lists, and more .
Scientific Research Applications
Anti-Obesity and Lipid-Lowering Effects : Myricanol has been found to mitigate lipid accumulation in 3T3-L1 adipocytes and high-fat diet-fed zebrafish. It acts as an activator of AMP-activated protein kinase (AMPK), suppressing adipogenesis and inducing lipolysis, suggesting potential use against obesity (Shen et al., 2019).
Anti-Cancer Activities : Myricanol has shown growth-inhibiting and apoptosis-inducing activities in human lung adenocarcinoma A549 cells, suggesting its potential as a therapeutic agent in lung cancer treatment. It modulates the expression of key apoptosis-related genes, such as Bax and Bcl-2 (Dai et al., 2014).
Neuroprotective Activity : Myricanol has been evaluated for its neuroprotective activity against oxidative stress-induced cytotoxicity in N2a cells. This suggests its potential utility in preventing and treating neurodegenerative diseases induced by oxidative stress (Chen et al., 2017).
Potential in Alzheimer's Disease : Research indicates that Myricanol may destabilize the microtubule-associated protein tau, which accumulates in several neurodegenerative diseases including Alzheimer's disease. This suggests its utility in targeting tau turnover in AD (Jones et al., 2011).
Skeletal Muscle-Adipose Tissue Crosstalk : Myricanol has been studied for its role in modulating the crosstalk between adipose tissue and skeletal muscle, indicating its potential in alleviating high-fat diet-induced obesity and insulin resistance (Shen et al., 2019).
Cardiovascular Applications : Myricanol has been found to inhibit the proliferation and migration of vascular smooth muscle cells, suggesting its potential role in preventing cardiovascular diseases like atherosclerosis (Fan et al., 2022).
Future Directions
Research on Myricanol is ongoing, and it has been suggested that it might be a potential candidate for treating insulin resistance and obesity . Moreover, it has been found to inhibit platelet-derived growth factor-BB-induced vascular smooth muscle cells proliferation and migration in vitro and intimal hyperplasia in vivo , suggesting potential applications in the treatment of cardiovascular diseases.
properties
IUPAC Name |
(9R)-16,17-dimethoxytricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaene-3,9,15-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O5/c1-25-20-17-12-14(19(24)21(20)26-2)5-3-4-6-15(22)9-7-13-8-10-18(23)16(17)11-13/h8,10-12,15,22-24H,3-7,9H2,1-2H3/t15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBGBAZQAEOWGFT-OAHLLOKOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=C(CCCCC(CCC3=CC2=C(C=C3)O)O)C(=C1OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C=C(CCCC[C@H](CCC3=CC2=C(C=C3)O)O)C(=C1OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10955239 | |
Record name | 16,17-Dimethoxytricyclo[12.3.1.1~2,6~]nonadeca-1(18),2(19),3,5,14,16-hexaene-3,9,15-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10955239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Myricanol | |
CAS RN |
33606-81-4 | |
Record name | (9R)-16,17-Dimethoxytricyclo[12.3.1.12,6]nonadeca-1(18),2,4,6(19),14,16-hexaene-3,9,15-triol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33606-81-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Myricanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033606814 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 16,17-Dimethoxytricyclo[12.3.1.1~2,6~]nonadeca-1(18),2(19),3,5,14,16-hexaene-3,9,15-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10955239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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